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Src Optimal Peptide Substrate -

Src Optimal Peptide Substrate

Catalog Number: EVT-14045412
CAS Number:
Molecular Formula: C81H127N19O27
Molecular Weight: 1799.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Src Optimal Peptide Substrate is a synthetic peptide designed to serve as a substrate for the Src family of protein tyrosine kinases, specifically c-Src. This peptide, with the sequence AEEEIYGEFEAKKKK, is utilized primarily in biochemical assays to measure the activity of Src kinases. The Src family of kinases plays a crucial role in various cellular processes, including proliferation, differentiation, and survival, making the study of their substrates essential for understanding their functions and regulatory mechanisms.

Source

The Src Optimal Peptide Substrate is synthesized chemically and is commercially available from various suppliers, including MedchemExpress and VWR. It is primarily used in research settings to investigate kinase activity and substrate specificity .

Classification

The Src Optimal Peptide Substrate falls under the category of synthetic peptides and is specifically classified as a peptide substrate for protein tyrosine kinases. Its design aims to optimize binding and phosphorylation by c-Src, which is critical for studying kinase signaling pathways .

Synthesis Analysis

Methods

The synthesis of the Src Optimal Peptide Substrate typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of the peptide. The synthesis process may include:

  1. Fmoc Solid-Phase Synthesis: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino groups during synthesis.
  2. Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid and subsequently purified by high-performance liquid chromatography to achieve high purity (>95%) .

Technical Details

The specific sequence of the Src Optimal Peptide Substrate is designed to mimic natural substrates of Src kinases, enhancing its effectiveness in phosphorylation assays. Modifications may be made to improve stability or binding affinity .

Molecular Structure Analysis

Structure

The molecular structure of the Src Optimal Peptide Substrate consists of a linear chain of amino acids with specific functional groups that facilitate interaction with c-Src. The sequence AEEEIYGEFEAKKKK includes charged residues that enhance solubility and binding affinity.

Data

Chemical Reactions Analysis

Reactions

The primary reaction involving the Src Optimal Peptide Substrate is its phosphorylation by c-Src. In this process, adenosine triphosphate (ATP) donates a phosphate group to specific tyrosine residues within the peptide.

Technical Details

  • Phosphorylation Assays: The peptide is incubated with c-Src and ATP under controlled conditions to monitor phosphorylation levels using techniques such as Western blotting or mass spectrometry .
  • Inhibition Studies: Variants of the substrate can be tested for their ability to inhibit c-Src activity, providing insights into structure-activity relationships .
Mechanism of Action

Process

The mechanism by which the Src Optimal Peptide Substrate functions involves:

  1. Binding: The peptide binds to the active site of c-Src.
  2. Phosphorylation: Upon binding, ATP is hydrolyzed, leading to the transfer of a phosphate group from ATP to specific tyrosine residues on the substrate.
  3. Signal Transduction: This phosphorylation event activates downstream signaling pathways associated with cell growth and differentiation.

Data

Studies indicate that modifications in the peptide sequence can significantly affect its phosphorylation efficiency, highlighting the importance of specific amino acid arrangements .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The Src Optimal Peptide Substrate is soluble in aqueous buffers commonly used in biochemical assays.
  • Stability: The peptide exhibits stability under physiological conditions but may degrade if exposed to extreme pH or temperature variations.

Chemical Properties

  • pKa Values: Relevant pKa values for acidic and basic residues inform about ionization states at physiological pH.
  • Reactivity: The presence of reactive side chains allows for potential modifications that can enhance or inhibit kinase interactions.
Applications

The Src Optimal Peptide Substrate has several scientific uses:

  • Kinase Activity Measurement: It serves as a standard substrate in assays measuring c-Src activity.
  • Drug Discovery: The substrate aids in screening potential inhibitors of Src kinases, which are implicated in various cancers.
  • Biochemical Research: Used for studying signaling pathways involving Src family kinases, providing insights into cellular processes such as migration and proliferation .
Mechanistic Insights into Src Kinase-Substrate Interactions

Structural Determinants of Src Optimal Peptide Substrate Recognition

Role of Electrostatic Complementarity in Substrate-Kinase Binding Dynamics

Electrostatic forces are pivotal in orienting the peptide substrate within Src’s catalytic cleft. The optimal substrate (AEEEIYGEFEA) features a cluster of N-terminal acidic residues (Glu⁻², Glu⁻³, Glu⁻⁴) that form favorable long-range interactions with basic patches in Src’s C-lobe. This electrostatic complementarity facilitates initial docking and positions the phosphoacceptor tyrosine (Tyr⁰) near the active site. High-throughput specificity profiling confirms that Src kinases exhibit a moderate preference for acidic residues at positions P-3 to P-1, whereas the related kinase Lck shows reduced tolerance for highly acidic sequences due to divergence in its catalytic domain’s electrostatic landscape [8]. This distinction underscores how subtle differences in surface charge distribution fine-tune substrate selection among SFK members.

  • Table 1: Residue Frequency and Impact on Phosphorylation Efficiency in Src Substrates
    PositionPreferred Residue(s)Frequency in Optimal SequencesFunctional Role
    P-3Glu, Asp78%Electrostatic steering; binds basic C-lobe residues
    P-2Glu, Asp82%Stabilizes N-lobe engagement
    P-1Ile, Val, Glu65% (Ile); 20% (Glu)Hydrophobic pocket filling / Electrostatic adjustment
    P0 (Tyr)Tyr100%Phosphoacceptor site
    P+1Gly95%Backbone flexibility for catalytic alignment
    P+2Glu88%Salt bridge with Arg⁴⁸⁵/Arg³⁸⁸
    Data derived from combinatorial peptide libraries and high-throughput bacterial surface-display screens [8] [10].

Contribution of Hydrophobic Residues in Substrate Docking and Catalytic Efficiency

Hydrophobic interactions anchor the peptide core within Src’s substrate-binding groove. The isoleucine at P-1 (Ile⁻¹) inserts into a conserved hydrophobic pocket formed by Src residues Leu³⁹³, Val³²³, and Ala²⁹³, providing ~60% of the binding energy for peptide recognition. Mutational studies demonstrate that replacing Ile⁻¹ with alanine reduces catalytic efficiency (kcat/KM) by 20-fold. Similarly, the phenylalanine at P+3 (Phe⁺³) engages in van der Waals contacts with the kinase’s P+3 loop, further stabilizing the complex. This hydrophobic "clamp" ensures precise positioning of the tyrosine nucleophile for in-line phosphotransfer. Notably, phosphatases like SHP-1 efficiently dephosphorylate Src-generated phosphopeptides due to shared recognition of these hydrophobic motifs—a feedback mechanism ensuring signal transientness [7] [10].

Conformational Flexibility of the Src Catalytic Domain During Substrate Engagement

Substrate binding induces concerted conformational changes in Src’s catalytic domain, particularly in the activation loop (A-loop; residues ⁴⁰⁸–⁴²³). In the autoinhibited state, the A-loop occludes the substrate cleft via an α-helical segment that blocks Tyr⁴¹⁶ phosphorylation. Molecular dynamics simulations reveal that optimal peptide binding displaces the A-loop’s hydrophilic segment (residues ⁴¹²–⁴²⁴), transitioning it from a closed to a partially open state. This exposes Tyr⁴¹⁶ for trans-autophosphorylation, which fully activates Src. The Gly⁺¹ residue in the substrate is critical here: its lack of a sidechain permits steric clearance for A-loop mobility. Additionally, SH3-SH2 domain disengagement (e.g., via competitive binding by cellular partners) allosterically destabilizes the A-loop’s closed conformation, synergizing with substrate docking to promote kinase activation [4] [5] [9].

  • Table 2: Kinetic Parameters of Src Optimal Peptide Substrate vs. Natural Substrates
    SubstrateKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Structural Basis
    AEEEIYGEFEA (Optimal peptide)5.2 ± 0.335.1 ± 2.16.75 × 10⁶Ideal electrostatic/hydrophobic complementarity
    Physiological substrate (e.g., p130Cas)12–508–15~1 × 10⁶Context-dependent docking via SH3/SH2 domains
    Degenerate peptide (e.g., poly-Glu-Tyr)>500<1<1 × 10⁴Lack of defined hydrophobic anchor
    Kinetic data from in vitro phosphorylation assays using purified Src kinase domain [7] [10].

Properties

Product Name

Src Optimal Peptide Substrate

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C81H127N19O27

Molecular Weight

1799.0 g/mol

InChI

InChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1

InChI Key

GOYOFKFQGBSBHI-IQHBYITESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N

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